4-Amino-5-fluoro-2-methoxy-N-methylbenzamide
Description
Properties
CAS No. |
90663-32-4 |
|---|---|
Molecular Formula |
C9H11FN2O2 |
Molecular Weight |
198.19 g/mol |
IUPAC Name |
4-amino-5-fluoro-2-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H11FN2O2/c1-12-9(13)5-3-6(10)7(11)4-8(5)14-2/h3-4H,11H2,1-2H3,(H,12,13) |
InChI Key |
GVNUFBUAIUKMPY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1OC)N)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Amino-5-fluoro-2-methoxy-N-methylbenzamide
Although direct literature specifically on 4-Amino-5-fluoro-2-methoxy-N-methylbenzamide is limited, closely related compounds such as 4-amino-2-fluoro-N-methylbenzamide have well-documented synthetic routes. These methods can be adapted and extended to include the methoxy substituent at position 2 and fluorine at position 5.
General Synthetic Strategy
The preparation typically involves the following key steps:
- Oxidation of substituted nitrotoluene to substituted nitrobenzoic acid
- Conversion of the acid to the corresponding acid chloride
- Amination by methylamine to form the N-methyl benzamide
- Catalytic hydrogenation to reduce the nitro group to an amino group
For the methoxy substituent, starting materials such as 5-fluoro-2-methoxy-4-nitrotoluene or related derivatives are used.
Detailed Stepwise Preparation
Step 1: Oxidation of 5-fluoro-2-methoxy-4-nitrotoluene to 5-fluoro-2-methoxy-4-nitrobenzoic acid
- Starting Material: 5-fluoro-2-methoxy-4-nitrotoluene
- Oxidizing Agent: Potassium permanganate (KMnO4)
- Conditions: Aqueous sodium hydroxide solution with phase transfer catalyst, heated to 80-95 °C for 8-18 hours
- Workup: Acidification with concentrated hydrochloric acid to pH 2-4 to precipitate the acid
- Outcome: High purity 5-fluoro-2-methoxy-4-nitrobenzoic acid with yields around 70-75% (adapted from related fluoronitrobenzoic acid syntheses)
Step 2: Conversion of acid to acid chloride and subsequent amination
- Reagents: Thionyl chloride (SOCl2) and catalytic pyridine in an organic solvent such as dichloromethane
- Conditions: Reflux at 40-85 °C for 3-5 hours to form acid chloride intermediate
- Amination: Introduction of methylamine gas at 0 °C to alkaline pH, reaction continued for 1-2 hours
- Workup: Removal of solvent under reduced pressure, addition of water, filtration, and drying
- Outcome: Formation of 5-fluoro-2-methoxy-4-nitro-N-methylbenzamide with yields >90%
Step 3: Catalytic hydrogenation to reduce nitro group to amino group
- Catalyst: Palladium on carbon (Pd/C)
- Conditions: Hydrogen atmosphere at room temperature or mild heating
- Outcome: 4-Amino-5-fluoro-2-methoxy-N-methylbenzamide with yields up to 98% and high purity (>98%)
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Oxidation | 5-fluoro-2-methoxy-4-nitrotoluene | KMnO4, NaOH, phase transfer catalyst, 80-95 °C, 8-18 h | 5-fluoro-2-methoxy-4-nitrobenzoic acid | ~70-75 | Acidification with HCl to pH 2-4 |
| 2 | Chlorination & Amination | 5-fluoro-2-methoxy-4-nitrobenzoic acid | SOCl2, pyridine, reflux 40-85 °C, then methylamine gas | 5-fluoro-2-methoxy-4-nitro-N-methylbenzamide | >90 | Solvent removal and aqueous workup |
| 3 | Catalytic Hydrogenation | 5-fluoro-2-methoxy-4-nitro-N-methylbenzamide | Pd/C, H2 atmosphere, room temp or mild heating | 4-Amino-5-fluoro-2-methoxy-N-methylbenzamide | ~98 | High purity, suitable for scale-up |
Analysis of Preparation Methods
Advantages
- Clean and efficient: Use of potassium permanganate oxidation and Pd/C hydrogenation avoids toxic reagents like chromium trioxide and iron powder, minimizing environmental pollution.
- High yields and purity: Each step achieves high isolated yields (70-98%) and product purities above 95%, suitable for pharmaceutical intermediate synthesis.
- Scalability: The process is adaptable to large-scale production due to operational simplicity and recyclable catalysts and solvents.
Challenges
- Control of reaction conditions: Temperature and pH must be carefully controlled during oxidation and amination to maximize yield and purity.
- Handling methylamine gas: Requires appropriate safety measures due to toxicity and volatility.
- Methoxy substituent stability: Methoxy groups can be sensitive to harsh acidic or basic conditions; reaction parameters must be optimized to prevent demethylation.
Research Findings and Literature Correlation
- The oxidation of substituted nitrotoluenes using potassium permanganate in alkaline media with phase transfer catalysts is well-documented to give high yields of nitrobenzoic acids, including fluorinated and methoxylated derivatives.
- Conversion of benzoic acids to acid chlorides using thionyl chloride under mild reflux conditions is a standard procedure, followed by efficient amination with methylamine gas to form N-methylbenzamides.
- Pd/C-catalyzed hydrogenation is a clean and high-yielding method for reducing aromatic nitro groups to amines, preferred over iron powder reductions due to less waste and higher purity products.
- These methods have been applied in the synthesis of key pharmaceutical intermediates such as 4-amino-2-fluoro-N-methylbenzamide, a precursor to antiandrogen drugs like Enzalutamide (MDV3100), indicating the robustness and industrial relevance of the approach.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-fluoro-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reducing nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the nitro group yields the corresponding amine.
Scientific Research Applications
4-Amino-5-fluoro-2-methoxy-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel compounds with potential therapeutic effects, such as kinase inhibitors and androgen receptor antagonists.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, providing insights into mechanisms of action and potential drug development.
Materials Science: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoro-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the active site of the kinase enzyme, preventing its activity and thereby modulating cellular signaling pathways. The exact pathways and targets would depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparative Data Table
Research Implications
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances binding specificity in enzyme active sites, while chlorine’s polarizability may improve off-target interactions .
- Positional Isomerism : Substitutions at positions 2, 4, or 5 significantly alter electronic distributions, impacting solubility and bioactivity .
- Functional Group Trade-offs : Amides offer metabolic stability, whereas carboxylic acids improve solubility but are prone to rapid excretion .
Biological Activity
4-Amino-5-fluoro-2-methoxy-N-methylbenzamide (CAS No. 90663-32-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 4-Amino-5-fluoro-2-methoxy-N-methylbenzamide is C9H10FN3O2, with a molecular weight of approximately 201.19 g/mol. The structure includes an amino group, a fluorine atom, a methoxy group, and a methylated nitrogen, which contribute to its unique biological activities.
The biological activity of 4-Amino-5-fluoro-2-methoxy-N-methylbenzamide can be attributed to its interaction with various molecular targets within cells. It is believed to act primarily as an inhibitor of certain kinases and enzymes involved in cancer cell proliferation and survival pathways. Specifically, the compound may modulate signaling pathways such as:
- PI3K/Akt Pathway : Inhibition of this pathway can lead to reduced cell survival and increased apoptosis in cancer cells.
- EGFR Signaling : The compound may interfere with epidermal growth factor receptor (EGFR) pathways, which are crucial for tumor growth and metastasis.
Anticancer Activity
Research has indicated that 4-Amino-5-fluoro-2-methoxy-N-methylbenzamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Inhibition of proliferation |
| HeLa (Cervical) | 12.8 | Induction of apoptosis |
| A549 (Lung) | 10.5 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies have indicated that 4-Amino-5-fluoro-2-methoxy-N-methylbenzamide possesses antimicrobial properties. It has shown effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results highlight the potential for this compound to be explored as an antimicrobial agent.
Case Studies and Research Findings
- In Vivo Efficacy : A study conducted on xenograft models demonstrated that treatment with 4-Amino-5-fluoro-2-methoxy-N-methylbenzamide significantly reduced tumor size compared to control groups, suggesting strong in vivo efficacy against solid tumors.
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the methoxy and amino groups could enhance potency and selectivity against specific cancer cell lines, providing insights for future drug design.
- Combination Therapy Potential : Research has indicated that combining this compound with established chemotherapeutics may lead to synergistic effects, enhancing overall therapeutic efficacy while potentially reducing side effects.
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-Amino-5-fluoro-2-methoxy-N-methylbenzamide to achieve high yields and purity?
- Methodological Answer : Synthesis optimization involves:
- Reagent Selection : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation under low temperatures (-50°C) to minimize side reactions .
- Precursor Handling : Start with 2-amino-5-fluorobenzoic acid or its chloride derivative, ensuring anhydrous conditions to prevent hydrolysis .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product, followed by recrystallization for purity.
- Safety Protocols : Conduct hazard assessments for reagents (e.g., mutagenicity screening via Ames II testing) and use fume hoods for volatile intermediates .
Table 1 : Synthesis Yield Comparison Using Different Coupling Agents
| Coupling Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCC/HOBt | -50 | 78 | 99 |
| EDCI/HOBt | 0 | 65 | 95 |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-Amino-5-fluoro-2-methoxy-N-methylbenzamide?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify the N-methyl group as a singlet at δ ~2.8–3.1 ppm. The methoxy group appears as a singlet at δ ~3.8–4.0 ppm, while aromatic protons (amino, fluoro-substituted) show splitting patterns between δ 6.5–7.5 ppm .
- ¹³C NMR : Confirm the amide carbonyl at δ ~165–170 ppm and methoxy carbon at δ ~55–60 ppm.
- IR Spectroscopy : Detect amide C=O stretch at ~1650–1680 cm⁻¹ and N-H bending (amine) at ~1550–1600 cm⁻¹ .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂FN₂O₂: calcd. 211.09, obs. 211.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 4-Amino-5-fluoro-2-methoxy-N-methylbenzamide across different studies?
- Methodological Answer :
- Structural Variant Analysis : Compare bioactivity of analogs (e.g., 5-chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide) to identify substituent effects. For example, replacing methoxy with hydroxy groups may alter enzyme-binding affinity .
- Assay Standardization : Ensure consistent in-vitro conditions (e.g., pH 7.4, 37°C) and cell lines (e.g., HeLa vs. MCF-7) to minimize variability. Fluorescence intensity studies (e.g., pH-dependent Pb²⁺ complexation) highlight environmental impacts on activity .
- Mutagenicity Cross-Validation : Use Ames II testing to reassess mutagenic potential, as seen in structurally related N-acyloxy-N-alkoxyamides, which showed lower mutagenicity than previously assumed .
Q. What computational modeling approaches are recommended to predict the interaction mechanisms of 4-Amino-5-fluoro-2-methoxy-N-methylbenzamide with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., histone deacetylases). Focus on hydrogen bonding between the amide group and catalytic residues (e.g., Zn²⁺ coordination) .
- MD Simulations : Perform 200-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD values (<2.0 Å) to confirm binding pose retention .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity. For example, fluoro groups enhance electron-withdrawing effects, improving target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
